molecular formula C10H7F2N3O2 B2396947 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-25-5

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B2396947
CAS No.: 1240570-25-5
M. Wt: 239.182
InChI Key: CWHFTTJOYAXWOZ-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H7O2N3F2 and a molecular weight of 239.18 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenylmethyl group and a nitro group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the alkylation of 1H-pyrazole with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity to target proteins through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with similar compounds like:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFTTJOYAXWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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